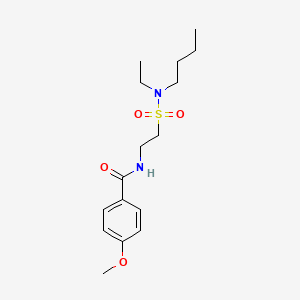

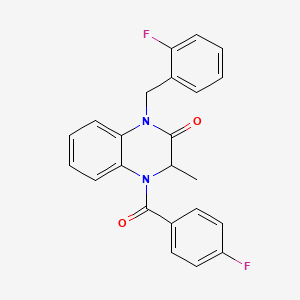

![molecular formula C16H9F3N4S B2545480 6-(2-萘硫基)-3-(三氟甲基)[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 339103-73-0](/img/structure/B2545480.png)

6-(2-萘硫基)-3-(三氟甲基)[1,2,4]三唑并[4,3-b]哒嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Bioevaluation of Antitubulin Agents

The research on 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines has led to the synthesis of compounds with significant antiproliferative activity, particularly compound 4q, which has shown high activity against various cell lines and the ability to disrupt tubulin microtubule dynamics, leading to cell cycle arrest at the G2/M phase in A549 cells. Molecular modeling studies suggest that these compounds bind to the colchicine binding site on microtubules .

Anxiolytic Activity and Binding Studies

A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have been synthesized and evaluated for their anxiolytic activity. These compounds have shown promise in tests predictive of anxiolytic activity and have been found to inhibit [3H]diazepam binding, suggesting a potential new class of anxiolytic compounds. Structure-activity correlations have been discussed in the context of their ability to inhibit [3H]diazepam binding .

Synthesis and iNOS Inhibitory Activity

The synthesis of 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines has been described, with the aim of optimizing previously reported compounds for iNOS inhibitory activity. Although the anticipated improved activity was not observed, the study contributes to the structure-activity relationship in the field and provides novel scaffolds for further molecular diversity exploration .

Pharmacological Studies on Triazolothiadiazines and Triazolothiadiazoles

The synthesis of various triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1-b]furan has been achieved. These compounds have been characterized and some have been evaluated for antimicrobial and analgesic activity, contributing to the understanding of the pharmacological potential of these heterocyclic compounds .

Improved Synthesis of Triazolopyridazines

An improved synthesis method for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines has been developed, providing these compounds under mild conditions and in high yields. The synthesis involves a multi-step process including condensation and ring closure reactions, which have been optimized for efficiency .

Crystal Structure Analysis

The crystal structure of a triazolothiadiazine compound has been determined, revealing the planarity of the triazole ring and the distortion of the thiadiazine ring. The study provides insights into the bond lengths and angles within the molecule, which are consistent with related complexes. This structural information is valuable for understanding the properties and potential applications of such compounds .

Bicyclic Heteroannulated Pyridazine Derivatives

The structures of partially hydrogenated triazolopyridazine derivatives have been solved, showing differences in bonding and conformation of the pyridazine ring. The research highlights the non-coplanarity of the triazole ring with the pyridazine ring and the puckered shape of the partially hydrogenated six-membered ring, which is important for understanding the chemical behavior of these molecules .

科学研究应用

合成和结构分析

- 合成了与该化合物相关的6H-1,2,4-三嗪并[4,3—b]1,2,4-三唑并[3,4—f]-哒嗪的新型环系,并对其进行了研究,突出了其结构独特性和潜在的药用应用(Kosáry et al., 1986)。

抗病毒活性

- 制备了与目标化合物类似的新型3-S-取代-6-苯基-[1,2,4]三唑并[4,3-b]哒嗪衍生物,并显示出对抗甲型肝炎病毒的抗病毒活性(Shamroukh & Ali, 2008)。

标记和代谢研究

- 合成了结构相关的3-甲基-6-[3-(三氟甲基)苯基]-1,2,4-三唑并[4,3-b]哒嗪,用于标记碳-14,用于吸收和代谢研究,反映了其在药物研究中的潜力(May & Lanzilotti, 1984)。

分子结构和相互作用研究

- 对6-氯-3-[(4-氯-3-甲基苯氧基)甲基][1,2,4]三唑并[4,3-b]哒嗪的研究揭示了分子结构、密度泛函理论计算和分子间相互作用的见解,这些见解与理解类似化合物的性质有关(Sallam et al., 2021)。

生物学特性

- 包括与目标化合物相似的哒嗪衍生物在内的哒嗪衍生物已显示出显着的生物学特性,例如抗肿瘤和抗炎活性,如最近的研究所示(Sallam et al., 2021)。

能量材料应用

- 与查询化合物结构相关的双环稠合[1,2,4]三唑并[4,3-b]哒嗪被用于构建新的低敏感性高能材料,展示了其在材料科学中的潜在应用(Chen et al., 2021)。

属性

IUPAC Name |

6-naphthalen-2-ylsulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N4S/c17-16(18,19)15-21-20-13-7-8-14(22-23(13)15)24-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZMXMWWBTVFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SC3=NN4C(=NN=C4C(F)(F)F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

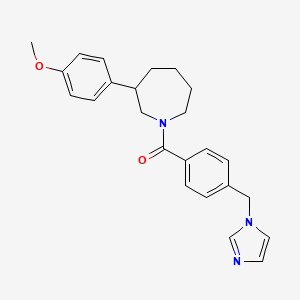

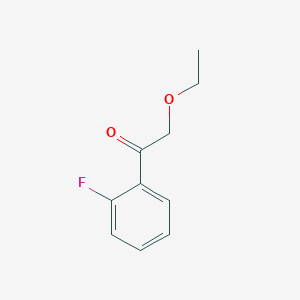

![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)

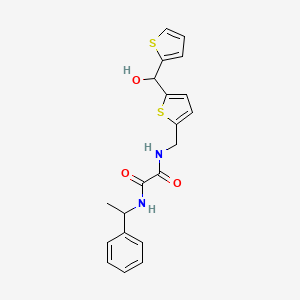

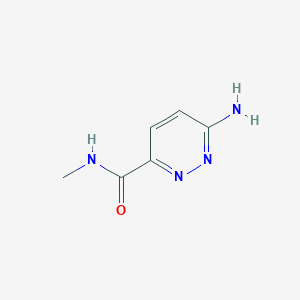

![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)

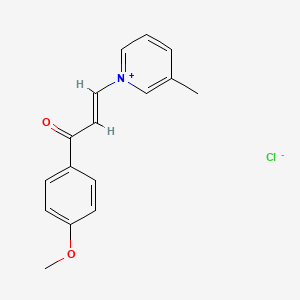

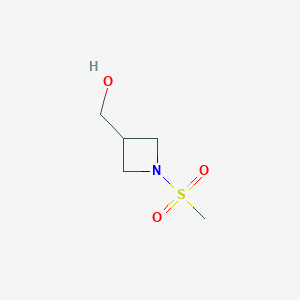

![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)

![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)

![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)

![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)